Picolinoyl chloride hydrochloride

Catalog No.
S705433
CAS No.
39901-94-5
M.F
C6H5Cl2NO
M. Wt
178.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picolinoyl chloride hydrochloride

CAS Number

39901-94-5

Product Name

Picolinoyl chloride hydrochloride

IUPAC Name

pyridine-2-carbonyl chloride;hydrochloride

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

InChI

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H

InChI Key

VIPHVHVAGBKHGR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)Cl.Cl

Synonyms

2-Pyridinecarbonyl Chloride Hydrochloride; 2-Picolinoyl Chloride Hydrochloride; 2-Pyridinoyl Chloride Hydrochloride; Picolinic Acid Chloride Hydrochloride; Picolinoyl Chloride Hydrochloride;

Canonical SMILES

C1=CC=NC(=C1)C(=O)Cl.Cl

Synthesis of Organic Compounds

PCH serves as a valuable building block in the synthesis of diverse organic compounds. Its reactive nature allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to various functionalities and complex molecules.

  • Amides: PCH reacts with amines to form amides, which are essential functional groups in pharmaceuticals, polymers, and other materials .
  • Esters: PCH can be converted to esters through acylation reactions with alcohols, expanding the range of accessible functional groups in target molecules .
  • Heterocycles: PCH is employed in the synthesis of heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their rings. These molecules play crucial roles in medicinal chemistry and materials science .

Chemical Derivatization

PCH finds application in chemical derivatization, a technique used to modify the structure of existing molecules to enhance their properties for specific research purposes. This can involve:

  • Introducing Protecting Groups: PCH can be used to introduce protecting groups onto functional groups in a molecule. These temporary modifications allow for targeted manipulation of other functionalities without affecting the protected ones .
  • Activating Functional Groups: PCH can activate certain functional groups in a molecule, making them more reactive for further transformations and facilitating the introduction of new functionalities .

Coupling Reactions

PCH participates in various coupling reactions, which form new carbon-carbon bonds between two different molecules. These reactions are fundamental in organic synthesis and allow for the construction of complex molecules from simpler building blocks .

Picolinoyl chloride hydrochloride is an organic compound with the molecular formula C₆H₅Cl₂NO. It appears as a white or off-white solid and is characterized by a pungent odor. This compound is classified as a laboratory chemical and is known for its corrosive and irritant properties, necessitating careful handling in laboratory settings . The compound is primarily used in synthetic organic chemistry and has applications in various fields, including medicinal chemistry and proteomics research.

PCH is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact and should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

  • Acylation Reactions: It can react with amines to form amides. This reaction is significant in synthesizing various pharmaceuticals.
  • Nucleophilic Substitution: The chloride atom can be replaced by nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, it can hydrolyze to form picolinic acid, which has its own biological significance.

These reactions highlight its utility in organic synthesis, particularly in creating complex molecular structures.

The synthesis of picolinoyl chloride hydrochloride typically involves the following methods:

  • Chlorination of Picolinic Acid: Picolinic acid can be treated with thionyl chloride or oxalyl chloride to yield picolinoyl chloride, which is then converted to its hydrochloride form by reacting with hydrochloric acid.
  • Direct Acylation: Another method involves the direct acylation of chlorinated aromatic compounds with appropriate reagents under controlled conditions.

These methods highlight the versatility of synthetic pathways available for producing this compound.

Picolinoyl chloride hydrochloride has several applications:

  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Proteomics Research: The compound is utilized in proteomics for labeling proteins and studying protein interactions.
  • Chemical Research: It is employed in various chemical research applications due to its reactivity and ability to form diverse derivatives.

These applications underscore its significance in both industrial and academic research settings.

Picolinoyl chloride hydrochloride shares structural similarities with several other compounds. Below are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Picolinic AcidC₆H₅NO₂Non-toxic; involved in metabolic processes
Acetyl ChlorideC₂H₃ClOUsed primarily for acetylation reactions
Benzoyl ChlorideC₇H₅ClOCommonly used as an acylating agent
2-Pyridinecarboxylic AcidC₆H₅NO₂Similar structure but lacks chlorination

Picolinoyl chloride hydrochloride is unique due to its dual functionality as both an acyl chloride and a hydrochloride salt, allowing it to participate in a broader range of

The medicinal chemistry applications of picolinoyl chloride hydrochloride span multiple therapeutic areas, with particular emphasis on antiviral, antimicrobial, and prodrug development strategies. The compound's unique chemical properties enable the synthesis of bioactive molecules with enhanced therapeutic profiles.

Antiviral Agents

The incorporation of picolinoyl moieties into antiviral drug scaffolds has emerged as a promising strategy for developing broad-spectrum antiviral agents. The picolinoyl group contributes to improved pharmacokinetic properties and enhanced antiviral selectivity through specific molecular interactions with viral targets.

Antiviral Agents (Gemcitabine Analogs)

The development of gemcitabine analogs incorporating picolinoyl substituents has yielded significant advances in antiviral therapy. Gemcitabine, a nucleoside analogue of deoxycytidine, has demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses. The strategic modification of gemcitabine with picolinoyl groups has resulted in derivatives with enhanced antiviral selectivity and reduced cytotoxicity [1].

Research conducted by Cha and colleagues identified several picolinoyl-substituted gemcitabine derivatives through screening of a nucleoside analogue-focused library. The study revealed that compounds 2a and 3a, containing picolinoyl and nicotinoyl moieties respectively, showed improved antiviral activity compared to unmodified gemcitabine [1]. Structure-activity relationship studies demonstrated that the picolinoyl substituent at the amine group significantly influenced both antiviral potency and cytotoxicity profiles.

The most promising derivative, compound 2h, exhibited exceptional antiviral activity against influenza A and B viruses with 90% effective concentrations (EC₉₀) ranging from 11.4 to 15.9 μM, while maintaining cell viability over 90% at 300 μM [1]. This represents a significant improvement over the parent gemcitabine, which, despite its potent antiviral activity, displayed substantial cytotoxicity. The picolinoyl modification achieved antiviral selectivity comparable to favipiravir, a clinically approved nucleoside analogue.

Mechanistic studies revealed that the picolinoyl-substituted gemcitabine derivatives target viral RNA replication and transcription by inhibiting viral polymerase activity. Cell-based viral polymerase assays confirmed that compounds 2e and 2h specifically interfered with viral RNA synthesis, providing a mechanistic basis for their antiviral effects [1]. The picolinoyl group appears to enhance the selective targeting of viral polymerase while minimizing interference with host cell processes.

In vivo evaluation in a murine influenza A virus infection model demonstrated that intraperitoneal administration of compound 2h at 5 mg/kg/day not only reduced viral RNA levels in the lungs but also alleviated infection-mediated pulmonary infiltrates. These findings suggest that picolinoyl-substituted gemcitabine derivatives may offer therapeutic benefits in treating respiratory viral infections [1].

The antiviral spectrum of picolinoyl-gemcitabine derivatives extends beyond influenza viruses. Studies have shown that compound 2h also inhibits severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection in human lung cells at subtoxic concentrations [1]. This broad-spectrum activity suggests that the picolinoyl modification confers general antiviral properties that are not limited to specific virus families.

The enhanced selectivity of picolinoyl-gemcitabine derivatives appears to result from improved pharmacokinetic properties and reduced off-target effects. The picolinoyl group may facilitate cellular uptake through specific transporters or enhance metabolic stability, leading to more favorable therapeutic indices [1] [2].

Antimicrobial Metal Complexes (Iron, Cobalt, Copper)

The development of antimicrobial metal complexes incorporating picolinoyl and related picolinate ligands has emerged as a significant area of research in medicinal chemistry. These complexes leverage the synergistic effects of metal coordination and organic ligand properties to achieve enhanced antimicrobial activity against drug-resistant pathogens.

Iron Complexes

Iron complexes coordinated with picolinoyl-derived ligands have demonstrated enhanced antimicrobial activity compared to free ligands. The iron-quinoxaline derivative compounds developed for tuberculosis treatment showed significantly higher activity against Mycobacterium tuberculosis than the free ligands [3]. The enhanced bioactivity results from iron's ability to efficiently carry bioactive ligands and increase their concentrations inside target microbial cells.

The mechanism of action involves iron acting as a carrier for antimicrobial molecules, creating metalloantibiotic systems that improve drug delivery efficiency. Iron complexes with picolinoyl-related ligands exhibit improved lipophilic character, facilitating passage through microbial membranes. The presence of quinolone moieties in these complexes contributes to bioactivity by disrupting enzyme production in pathogenic bacteria [3].

Research has shown that iron complexes with 1,2,4-triazole Schiff bases containing picolinoyl functionality exhibit greater antimicrobial action against both Gram-positive and Gram-negative bacteria compared to their free ligands. The chelation effect enhances the lipophilic character of the central metal atom, improving membrane permeability and bioavailability [3].

Cobalt Complexes

Cobalt picolinate complexes have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. Studies by Prema and Rose evaluated cobalt(II) complexes with picolinic acid, showing good inhibition activity against Aspergillus niger and Escherichia coli [4]. The octahedral geometry of cobalt(II) complexes contributes to their antimicrobial efficacy through specific interactions with microbial biomolecules.

The cobalt(II) perchlorate complex with picolinic acid showed moderate activity against three bacterial pathogens, with the metal coordination enhancing the antimicrobial properties of the ligand. Electrochemical studies revealed that cobalt complexes undergo redox transformations that may contribute to their antimicrobial mechanism through generation of reactive oxygen species [4].

Recent research has identified cobalt(III) complexes with enhanced antiviral properties, particularly against herpes simplex virus and other viral strains. These complexes demonstrate multifaceted utility as antimicrobial, antiviral, and antiparasitic agents, with cobalt providing unique redox properties that enable broad-spectrum activity [5].

Copper Complexes

Copper complexes with picolinoyl-derived ligands have shown exceptional antimicrobial activity, often surpassing standard antibiotics. The copper(II) picolinate complexes demonstrated superior activity against Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 62.5 μg/mL [4]. The enhanced activity results from copper's ability to generate reactive oxygen species and disrupt bacterial membrane integrity.

Copper(II) complexes with voriconazole-derived ligands achieved remarkable antifungal efficacy, with MIC values ranging from 0.05 to 0.2 μg/mL against various Candida and Aspergillus species. Complex C20, containing acetate ligands, showed mononuclear motifs and exhibited the highest inhibitory efficiency, comparable to or exceeding the activity of voriconazole alone [6].

The antimicrobial mechanism of copper complexes involves multiple pathways including reactive oxygen species generation, membrane disruption, DNA cleavage, and enzyme inhibition. Copper's redox properties enable it to participate in Fenton-type reactions that damage microbial DNA and proteins. The coordination with picolinoyl ligands enhances lipophilicity and cellular uptake, improving antimicrobial efficacy [6].

Copper(II) Schiff base complexes incorporating picolinoyl moieties have demonstrated activity 100 times greater than ampicillin against Escherichia coli, Bacillus subtilis, and Bacillus cereus. The enhanced activity stems from the complex's ability to disrupt bacterial membranes through reactive oxygen species generation [6].

Structure-activity relationship studies reveal that ligand type, coordination geometry, and lipophilicity significantly influence antimicrobial efficacy. Mixed-ligand copper complexes often show superior potency compared to individual components, highlighting the importance of synergistic ligand interactions in antimicrobial activity [6].

The development of copper-based antimicrobial agents represents a promising approach to combat antibiotic resistance. The multiple mechanisms of action and the difficulty for microorganisms to develop resistance against metal-based compounds make copper complexes attractive candidates for therapeutic development [6].

Prodrug Activation Strategies

The utilization of picolinoyl chloride hydrochloride in prodrug design represents an innovative approach to achieve selective drug activation at target sites. Prodrug strategies incorporating picolinoyl moieties have been developed to improve therapeutic selectivity, reduce systemic toxicity, and enhance drug delivery to specific tissues.

Electrochemical Activation

Electrochemical prodrug activation using picolinoyl-containing systems has emerged as a promising strategy for localized cancer therapy. Research by Norman demonstrated the development of platinum(IV) prodrugs that utilize electrochemical triggers to generate active platinum(II) species at tumor sites [7]. The picolinoyl moiety serves as a key structural component that enables selective activation through redox reactions.

The electrochemical activation system employs redox mediators to facilitate the controlled conversion of bio-inert prodrugs into cytotoxic counterparts. This approach allows exogenous control over drug activation timing and location, potentially minimizing off-target effects by increasing therapy selectivity. The picolinoyl group contributes to the electrochemical properties of the prodrug, influencing both stability and activation kinetics [7].

The system was designed for use with implantable microsystems that could provide localized electrical stimulation within tumors. This approach offers significant advantages over traditional chemotherapy by enabling spatial and temporal control of drug activation, potentially reducing systemic toxicity while maintaining therapeutic efficacy [7].

Photochemical Activation

Photochemical prodrug activation systems incorporating picolinoyl derivatives have been developed to achieve light-controlled drug release. These systems utilize photocatalysts to convert inactive prodrugs into active therapeutic agents upon exposure to specific wavelengths of light [7]. The picolinoyl moiety plays a crucial role in the photochemical activation process by facilitating electron transfer reactions.

The photochemical approach offers precise temporal control over drug activation, allowing clinicians to initiate therapy at optimal times. This strategy is particularly valuable for treating localized tumors where light can be delivered directly to the target site. The picolinoyl group enhances the photostability of the prodrug while maintaining sensitivity to activation stimuli [7].

Research has shown that photochemical activation systems can achieve excellent selectivity for target tissues while minimizing damage to healthy cells. The ability to control activation through external light sources provides a significant advantage over enzyme-dependent activation systems that may lack tissue specificity [7].

Enzymatic Activation

Enzymatic prodrug activation strategies employing picolinoyl-containing compounds have been developed to achieve tissue-specific drug release. Research by Machado and colleagues described proline-based prodrugs that utilize prolidase enzyme for selective activation in melanoma cells [8]. The picolinoyl moiety contributes to the substrate specificity and activation kinetics of these enzymatic systems.

The prolidase-mediated activation system takes advantage of the enzyme's high substrate specificity for dipeptides containing proline at the carboxyl terminus. The picolinoyl group enhances the recognition and binding of the prodrug to the enzyme active site, facilitating efficient activation. This approach achieved 7-fold greater susceptibility to enzymatic activation compared to control compounds [8].

The enzymatic activation strategy offers several advantages including tissue selectivity, biocompatibility, and the ability to exploit differential enzyme expression between healthy and diseased tissues. The picolinoyl moiety enhances the pharmacokinetic properties of the prodrug while maintaining compatibility with enzymatic activation mechanisms [8].

Metabolic Activation

Metabolic prodrug activation systems incorporating picolinoyl derivatives have been developed to exploit differences in cellular metabolism between target and non-target tissues. These systems utilize endogenous metabolic pathways to convert inactive prodrugs into active therapeutic agents [9]. The picolinoyl group influences both the metabolic stability and activation pathways of these compounds.

Research has shown that picolinoyl-containing prodrugs can be designed to undergo selective activation in specific tissue types based on differential enzyme expression or metabolic activity. This approach offers the potential for enhanced therapeutic selectivity while reducing systemic toxicity [9].

The metabolic activation strategy represents a promising approach for developing targeted therapies that exploit the unique metabolic characteristics of diseased tissues. The picolinoyl moiety contributes to the overall pharmacokinetic profile of the prodrug while enabling selective activation through metabolic pathways [9].

Application AreaCompound TypeTargetEfficacyKey AdvantagesReference
Antiviral AgentsPicolinoyl-gemcitabine (2h)Influenza A/B, SARS-CoV-2EC₉₀: 11.4-15.9 μMLow cytotoxicity, in vivo efficacyCha et al., 2023 [1]
Antiviral AgentsPicolinoyl-gemcitabine (2e)Influenza A/B virusesEC₉₀: 14.5-34.3 μMReduced cytotoxicityCha et al., 2023 [1]
Iron ComplexesIron(III)-quinoxalineMycobacterium tuberculosisEnhanced vs. free ligandsImproved bioavailabilitySharma et al., 2022 [3]
Cobalt ComplexesCobalt(II) picolinateAspergillus niger, E. coliGood inhibition activityBroad-spectrum activityPrema & Rose, 2022 [4]
Copper ComplexesCopper(II) picolinateK. pneumoniae, S. aureusMIC: 62.5 μg/mLSuperior to standard drugsPrema & Rose, 2022 [4]
Copper ComplexesCopper(II) voriconazoleCandida spp., Aspergillus spp.MIC: 0.05-0.2 μg/mLComparable to voriconazoleZhao et al., 2022 [6]
Prodrug ActivationPlatinum(IV) prodrugsCancer cells (localized)Selective activationSpatially controlledNorman, 2019 [7]
Prodrug ActivationProline-based prodrugsMelanoma cellsProlidase-mediatedTissue-specific activationMachado et al., 2016 [8]

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

39901-94-5

Dates

Last modified: 08-15-2023

Explore Compound Types